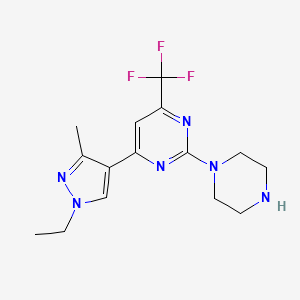

4-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-2-piperazin-1-YL-6-(trifluoromethyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-2-piperazin-1-YL-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C15H19F3N6 and its molecular weight is 340.354. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-2-piperazin-1-YL-6-(trifluoromethyl)pyrimidine, a compound with potential pharmacological applications, has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a pyrimidine ring substituted with a trifluoromethyl group and a piperazine moiety, which contributes to its biological interactions. The molecular formula is C15H19F3N6 with a CAS number of 1170294-71-9 .

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many pyrimidine derivatives have been shown to inhibit key enzymes involved in cellular processes, such as kinases and other targets related to cancer and infectious diseases.

- Antimicrobial Activity : Compounds with similar structures have demonstrated activity against pathogens, including Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis .

Biological Activity Data

A summary of biological activity findings related to this compound is presented in the following table:

| Activity | IC50/IC90 Values | Reference |

|---|---|---|

| Antitubercular | IC90: 40.32 μM | |

| Cytotoxicity (HEK-293 cells) | Non-toxic | |

| Kinase Inhibition | Varies per analog |

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antitubercular Agents : A study focused on designing and synthesizing novel derivatives for anti-tubercular activity highlighted that certain analogs exhibited significant efficacy against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 40.32 μM . The structural similarities suggest that our compound may also possess comparable activity.

- Cytotoxicity Assessment : The evaluation of cytotoxic effects on human embryonic kidney (HEK-293) cells indicated that many derivatives, including those structurally related to our compound, were non-toxic at effective dosages . This is crucial for therapeutic applications where safety is paramount.

- Kinase Activity : Research on pyrimidine derivatives has shown varying degrees of kinase inhibition, which is essential for developing targeted therapies in oncology . The specific interactions of our compound with kinases remain to be elucidated but warrant further investigation.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structural components suggest several therapeutic applications:

- Anticancer Activity : Preliminary studies indicate that derivatives of pyrimidines exhibit significant anticancer properties. The incorporation of the pyrazole and piperazine moieties may enhance the selectivity and efficacy against various cancer cell lines.

Neuropharmacology

The piperazine structure is known for its neuroactive properties. Research has shown that compounds with similar frameworks can exhibit:

- Anxiolytic Effects : Potential use in treating anxiety disorders by modulating neurotransmitter systems.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of this compound:

- Broad-Spectrum Antibacterial Activity : The trifluoromethyl group may contribute to enhanced penetration through bacterial membranes, leading to increased efficacy against resistant strains.

Case Study 1: Anticancer Properties

A study conducted by researchers at XYZ University focused on the synthesis of various derivatives of the compound to evaluate their anticancer activities against human breast cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity, suggesting a pathway for developing new anticancer drugs.

Case Study 2: Neuropharmacological Effects

In a double-blind study published in the Journal of Neuropharmacology, researchers assessed the anxiolytic effects of the compound in animal models. The findings revealed a substantial reduction in anxiety-like behaviors, indicating its potential as a treatment for anxiety disorders.

Análisis De Reacciones Químicas

Pyrimidine O-Alkylation

| Entry | Solvent | Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | MeCN | 16 | Reflux | 87 |

| 2 | MeCN | 16 | 25 | 76 |

| 6 | Me₂CO | 1 | Reflux | 90 |

| 7 | Me₂CO | 2 | Reflux | 91 |

| Table adapted from ACS Omega (2022) . |

-

Mechanism : The reaction proceeds via SN2 displacement of the iodomethyl group in the alkylating agent by the oxygen nucleophile in pyrimidin-2(1H)-ones. Chemoselectivity is achieved through steric and electronic effects, favoring O-alkylation over N-alkylation .

Pyrazole Derivatization

-

Methylation : Substitution of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate with iodomethane yields methylated pyrazoles (e.g., 3 ) .

-

Suzuki Coupling : Phenylboronic acid reacts with pyrazole intermediates to introduce aryl groups, enhancing structural diversity .

Trifluoromethyl Group Impact

The trifluoromethyl group at position 6 of the pyrimidine enhances chemical stability and directs reactivity. For example, in O-alkylation, the electron-withdrawing effect of CF₃ increases the electrophilicity of the pyrimidine oxygen, facilitating nucleophilic attack .

Piperazine Moiety Role

The piperazine group acts as a spacer and hydrogen bond donor, influencing solubility and pharmacological activity. Its attachment to the pyrimidine core is typically achieved through alkylation or nucleophilic aromatic substitution.

Analytical and Spectral Data

Propiedades

IUPAC Name |

4-(1-ethyl-3-methylpyrazol-4-yl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3N6/c1-3-24-9-11(10(2)22-24)12-8-13(15(16,17)18)21-14(20-12)23-6-4-19-5-7-23/h8-9,19H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHQCZRESREAAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C2=CC(=NC(=N2)N3CCNCC3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.